(R)-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it a valuable tool in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the phosphine ligand: The dicyclohexylphosphine is reacted with a suitable aryl halide under palladium-catalyzed cross-coupling conditions to form the phosphine ligand.
Introduction of the sulfinamide group: The phosphine ligand is then reacted with a sulfinyl chloride in the presence of a base to introduce the sulfinamide group.
Chiral resolution: The resulting compound is subjected to chiral resolution techniques to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The key steps include:
Large-scale cross-coupling reactions: Utilizing industrial-scale reactors for the palladium-catalyzed cross-coupling reactions.
Efficient purification techniques: Employing advanced purification methods such as crystallization and chromatography to ensure high purity of the final product.
Chiral resolution: Implementing large-scale chiral resolution techniques to obtain the desired enantiomer in high yield.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can undergo substitution reactions at the phosphine or sulfinamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and aryl halides under suitable catalytic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phosphine and sulfinamide derivatives.
Scientific Research Applications
®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal catalysts to form chiral complexes, which then facilitate asymmetric transformations. The molecular targets include various metal centers, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
(S)-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide: The enantiomer of the compound .
®-N-(®-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide: A similar compound with diphenylphosphine instead of dicyclohexylphosphine.
®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-2-ethylpropane-2-sulfinamide: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its specific combination of dicyclohexylphosphine and sulfinamide groups, which provide distinct steric and electronic properties. These properties make it particularly effective as a chiral ligand in asymmetric synthesis, offering high enantioselectivity and catalytic efficiency.
Properties
Molecular Formula |
C29H42NOPS |
---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
N-[(R)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C29H42NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4,7-8,13-16,21-22,24-25,28,30H,5-6,9-12,17-20H2,1-3H3/t28-,33?/m1/s1 |
InChI Key |
IPTFAEDQOSFDCK-TUDONDPESA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
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